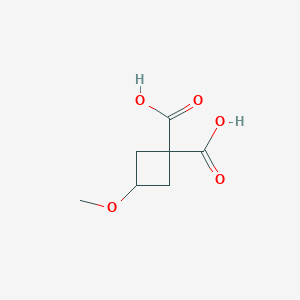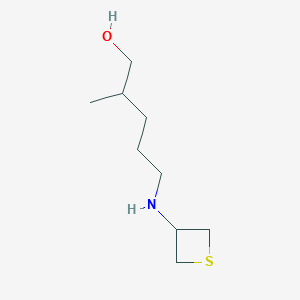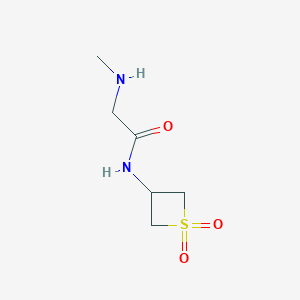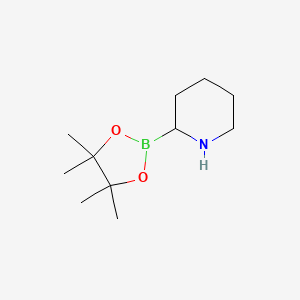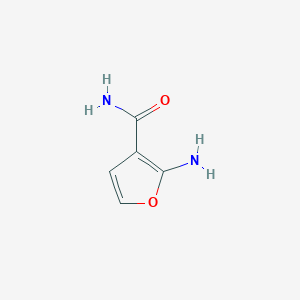
2-Aminofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminofuran-3-carboxamide is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is part of the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminofuran-3-carboxamide typically involves the reaction of furan derivatives with amine groups. One common method is the amidation of furan-3-carboxylic acid with ammonia or primary amines under catalytic or non-catalytic conditions . The reaction can be carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Aminofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid, while reduction can produce furan-3-methanol or furan-3-amine derivatives.
Scientific Research Applications
2-Aminofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Aminofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
2-Imino-2,5-dihydrofuran-3-carboxamide: This compound shares a similar furan ring structure but differs in the presence of an imino group.
2-Aminopyridine-3-carboxamide: Similar in structure but contains a pyridine ring instead of a furan ring.
Uniqueness: 2-Aminofuran-3-carboxamide is unique due to its specific furan ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-aminofuran-3-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) |
InChI Key |
MWIBXWKCKVDFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
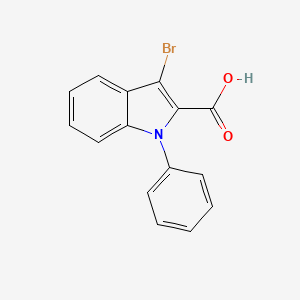
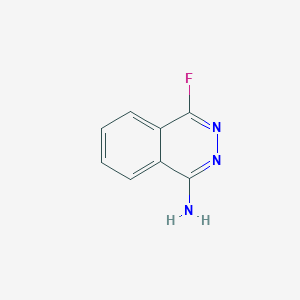
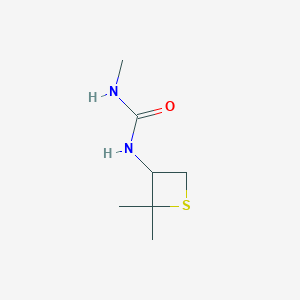
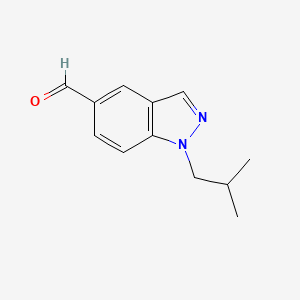
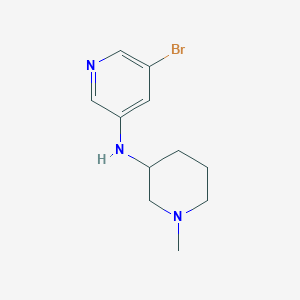
![4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019620.png)
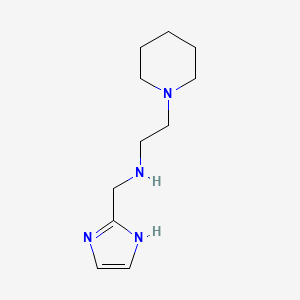
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
